molecular formula C5H2F2IN B2943953 3,6-Difluoro-2-iodopyridine CAS No. 1214350-80-7

3,6-Difluoro-2-iodopyridine

Cat. No. B2943953
CAS RN: 1214350-80-7
M. Wt: 240.979
InChI Key: IRZACEVEENNQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-2-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It is a pyridine derivative with two fluorine atoms and one iodine atom attached to the pyridine ring . The compound is colorless or can range from white to yellow to brown .


Synthesis Analysis

The synthesis of fluorinated pyridines like 3,6-Difluoro-2-iodopyridine often involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . One approach to synthesize similar compounds involves a nucleophilic substitution reaction from pentafluoropyridine and sodium azide .


Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-iodopyridine consists of a pyridine ring with two fluorine atoms and one iodine atom attached. The average mass of the molecule is 240.977 Da, and the monoisotopic mass is 240.919983 Da .


Chemical Reactions Analysis

Fluoropyridines, including 3,6-Difluoro-2-iodopyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are highly active towards nucleophilic additions .


Physical And Chemical Properties Analysis

3,6-Difluoro-2-iodopyridine is a solid compound . It has a molecular weight of 240.98 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Heterocycles and Complexes

One study highlights the synthesis of 2,4,6-Triazidopyridine and its derivatives, showcasing the reactivity of difluorinated and diiodinated pyridines with sodium azide, leading to high yields of triazidopyridines. This reaction demonstrates the utility of such compounds in constructing nitrogen-rich heterocycles, which are of interest in materials science and pharmaceutical chemistry (Chapyshev & Chernyak, 2012).

Halogen Bonding in Supramolecular Chemistry

Another research area explores the formation of discrete aggregates through halogen bonding between terpyridine derivatives and iodoperfluorocarbons. This study underscores the role of difluorinated pyridines in facilitating halogen bonding, leading to the formation of supramolecular assemblies (Liantonio et al., 2002).

Radical Chemistry and Electrophilic Substitutions

The chemistry of hypervalent iodine(III) compounds, including those derived from difluorinated pyridines, demonstrates valuable reactivity in both ionic and radical processes. These compounds facilitate the construction of various chemical bonds, showcasing the versatility of difluoropyridines in radical chemistry (Wang & Studer, 2017).

Coordination Chemistry and Luminescent Materials

Research on heteroleptic tris-cyclometalated iridium(III) complexes, involving difluorophenylpyridine ligands, indicates the impact of fluorination on photophysical and electrochemical properties. These complexes, with varying pyridine/pyrazole ratios, exhibit tunable emissions and are studied for their potential in luminescent materials and data security applications (Song et al., 2016).

Organometallic Chemistry and C-F Bond Formation

Studies on trans-difluoro complexes of palladium(II) reveal the synthesis and characterization of the first trans-difluoro d(8) square planar complexes, providing insights into the mechanisms of C-F bond formation and the structural peculiarities of such complexes (Grushin & Marshall, 2009).

Safety and Hazards

The safety data sheet for 3,6-Difluoro-2-iodopyridine suggests that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Fluoropyridines, including 3,6-Difluoro-2-iodopyridine, have interesting and unusual physical, chemical, and biological properties, making them of interest in various fields such as pharmaceuticals, agrochemicals, and organic materials . Their synthesis remains a challenging problem, and future research may focus on developing more efficient and selective synthesis methods .

properties

IUPAC Name

3,6-difluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZACEVEENNQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-2-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.